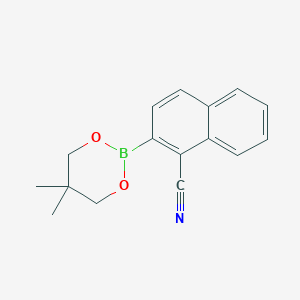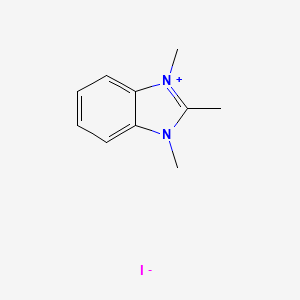![molecular formula C17H15F3O B14174649 3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 922501-79-9](/img/structure/B14174649.png)
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often utilize automated systems to handle the reagents and monitor the reaction progress.
Analyse Chemischer Reaktionen
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound serves as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one can be compared with other trifluoromethylbenzenes, such as:
4-(Trifluoromethyl)phenylacetic acid: This compound has similar structural features but differs in its functional group, which affects its chemical reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: This compound is used in cross-coupling reactions and has applications in materials science and pharmaceuticals.
4-(Trifluoromethyl)phenol: Known for its use in the synthesis of various organic compounds, this compound has distinct chemical properties due to the presence of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
922501-79-9 |
|---|---|
Molekularformel |
C17H15F3O |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
3-phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C17H15F3O/c1-12(21)16(14-5-3-2-4-6-14)11-13-7-9-15(10-8-13)17(18,19)20/h2-10,16H,11H2,1H3 |
InChI-Schlüssel |
RBKBBJXVRPXSHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
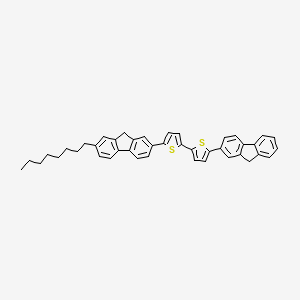
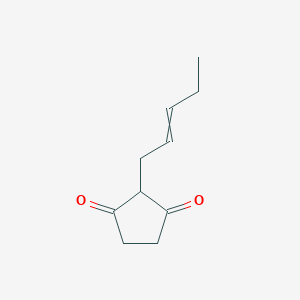
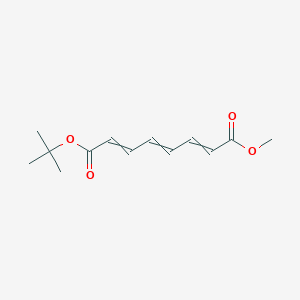
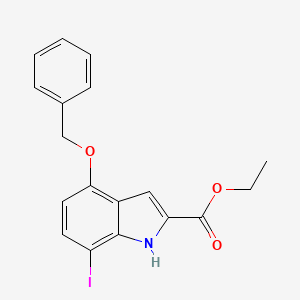


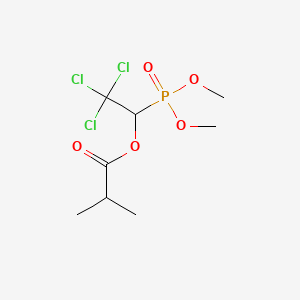
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)

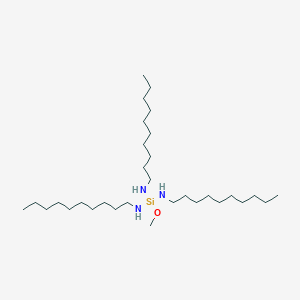
![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
